![molecular formula C7H15NO2 B2814112 n-Methylalloisoleucine CAS No. 33620-34-7](/img/structure/B2814112.png)
n-Methylalloisoleucine
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Description
N-methyl-L-isoleucine, also known as meile, belongs to the class of organic compounds known as isoleucine and derivatives . These compounds contain isoleucine or a derivative thereof resulting from the reaction of isoleucine at the amino group or the carboxy group .
Molecular Structure Analysis
The molecular structure of N-methyl-L-alloisoleucine is represented by the formula C7H15NO2 . It is an aliphatic acyclic compound .
Chemical Reactions Analysis
A simple 1H and 13C NMR spectrometric analysis can differentiate isoleucine and allo-isoleucine residues by inspecting the chemical shift and coupling constants of the signals associated with the proton and carbon at the α-stereocentre .
Scientific Research Applications
Biosynthesis in Antibiotics
N-Methylalloisoleucine is involved in the biosynthesis of actinomycins, a group of antibiotics. Studies have shown that adding isoleucine stereoisomers to the culture of Streptomyces species results in the synthesis of actinomycins containing N-Methylalloisoleucine (Katz, Kawai, & Jun'ichi, 1971). Similarly, the presence of isoleucine influences the biosynthesis of quinomycin antibiotics, with experiments indicating that different isoleucine enantiomorphs can enhance or inhibit the synthesis of various quinomycins containing N-Methylalloisoleucine (Yoshida & Katagiri, 1967).
Role in Amino Acid Derivatives
Research into the biogenetic origin of d-Isoleucine and N-Methyl-l-Alloisoleucine residues in actinomycins suggests that these amino acids serve as precursors for biogenesis in antibiotic molecules (Yajima, Mason, & Katz, 1976). Additionally, the study of branched-chain amino acid substitutions in antibiotic biosynthesis indicates the presence of N-Methylalloisoleucine in various actinomycins, demonstrating its significance in molecular diversity (Yajima, Mason, & Katz, 1975).
Meteoritic Amino Acids Analysis
An intriguing aspect of N-Methylalloisoleucine is its occurrence in meteorites. Analysis of meteoritic amino acids has revealed the presence of N-Methylalloisoleucine, among other amino acids, suggesting a prebiotic asymmetric influence on organic chemical evolution (Cronin & Pizzarello, 1997).
Synthesis Methods
Research on efficient synthesis methods for N-Methyl- and N-Alkylamines, including N-Methylalloisoleucine, highlights the importance of these compounds in life-science molecules and the need for cost-effective synthesis using earth-abundant metal-based catalysts (Senthamarai et al., 2018).
Impact on RNA Methylation
Studies on RNA methylation processes, such as the inhibition of RNA methylation by cycloleucine, can provide insights into the broader context of N-Methylated amino acids like N-Methylalloisoleucine in biological systems (Dimock & Stoltzfus, 1979).
properties
IUPAC Name |
(2S,3R)-3-methyl-2-(methylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIYJQBLVDRRI-RITPCOANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methylalloisoleucine |
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